molecular formula C26H43NO6 B2495132 2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid CAS No. 66225-78-3

2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid

Cat. No. B2495132
CAS RN: 66225-78-3
M. Wt: 465.631
InChI Key: ZQYUKJFJPJDMMR-DLUUSONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules like this often involves multiple steps, including cyclization, acetylation, and other chemical transformations. For instance, the synthesis of phenanthro[4,5-bcd]furans through the cyclization of acetic acid derivatives highlights the complexity and precision required in forming specific molecular structures (Horaguchi & Abe, 1979).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by multiple rings, including cyclopentane and phenanthrene, which are arranged in specific conformations. For example, the structure of a cardiac aglycone isolated from Periploca sepium Bunge reveals a complex arrangement of rings with chair and envelope conformations, highlighting the intricate molecular architecture typical of these compounds (Zhang et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds can involve a range of reactions, including acetolysis, bromination, and rearrangements. These reactions are influenced by the molecule's structure, such as the participation of the phenanthrene ring in acetolysis, leading to significant transformations and the formation of new compounds (Cooper, Grossel, & Perkins, 1972).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The crystal structure analysis often reveals the conformational preferences and intermolecular interactions within the crystal lattice, providing insights into the compound's stability and reactivity (Zhou et al., 2015).

Chemical Properties Analysis

The chemical properties are determined by functional groups, molecular geometry, and electronic structure. These properties influence the compound's reactivity, including its ability to participate in electrophilic aromatic substitution and other chemical reactions. The detailed study of these properties can provide valuable information for designing new synthetic routes and understanding the compound's potential biological activity (Archer & Taylor, 1981).

Scientific Research Applications

Liver X Receptor Agonists Synthesis

This compound has been studied for its potential role in synthesizing liver X receptor (LXR) agonists. LXR is crucial for regulating cholesterol metabolism, and its dysfunction can lead to cardiovascular and neurodegenerative diseases. Using hyodeoxycholic acid, a by-product from the livestock industry, researchers synthesized bile acid analogs, including a compound similar to the one , demonstrating agonist activity towards both LXRα and LXRβ (Ching, 2013).

Cardiac Glycoside Derivation

Research has also focused on deriving cardiac glycosides from this compound. A study isolated a structurally related compound from the roots of Periploca sepium Bunge, a traditional Chinese herbal medicine. This compound, with a similar cyclopenta[a]phenanthren structure, was studied for its crystal structure and potential medicinal properties (Yu-wei Zhang et al., 2012).

Antimicrobial and Antitumor Activity

Another study synthesized derivatives of sodium deoxycholate, closely related to the compound , to investigate their antimicrobial and antitumor activities. These derivatives exhibited significant antifungal and anticancer activities, indicating the potential therapeutic applications of these compounds (Shaheen et al., 2014).

properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16?,17?,18?,19+,22?,23+,24-,25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYUKJFJPJDMMR-DLUUSONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid
Reactant of Route 2
2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid
Reactant of Route 3
2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid
Reactant of Route 4
2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid
Reactant of Route 5
Reactant of Route 5
2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid
Reactant of Route 6
2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid

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